molecular formula C7H7Cl2N5 B13734100 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile

3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile

Cat. No.: B13734100
M. Wt: 232.07 g/mol
InChI Key: UOXABRBMNFBFLY-UHFFFAOYSA-N
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Description

3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of chlorine atoms with the amine group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation has been explored to enhance the reaction rate and yield . The process involves the use of a multimode reactor to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium carbonate and solvents such as dioxane or dichloroethane . Microwave irradiation is also employed to improve reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles used. For example, substitution with amines can yield various substituted triazine derivatives .

Mechanism of Action

The mechanism of action of 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various substitution reactions and form stable complexes makes it valuable in multiple applications .

Properties

Molecular Formula

C7H7Cl2N5

Molecular Weight

232.07 g/mol

IUPAC Name

3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile

InChI

InChI=1S/C7H7Cl2N5/c1-4(2-10)3-11-7-13-5(8)12-6(9)14-7/h4H,3H2,1H3,(H,11,12,13,14)

InChI Key

UOXABRBMNFBFLY-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=NC(=NC(=N1)Cl)Cl)C#N

Origin of Product

United States

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